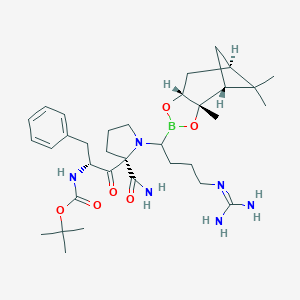

Boc-phe-pro-boroarg-OH

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-[(2R)-2-carbamoyl-1-[4-(diaminomethylideneamino)-1-[(1R,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]pyrrolidin-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53BN6O6/c1-31(2,3)45-30(44)40-23(18-21-12-8-7-9-13-21)27(42)34(28(36)43)15-11-17-41(34)26(14-10-16-39-29(37)38)35-46-25-20-22-19-24(32(22,4)5)33(25,6)47-35/h7-9,12-13,22-26H,10-11,14-20H2,1-6H3,(H2,36,43)(H,40,44)(H4,37,38,39)/t22-,23-,24-,25-,26?,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZJJKRAENLJIA-XOQVERFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCN=C(N)N)N4CCCC4(C(=O)C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@H]3C[C@@H]([C@@]2(O1)C)C3(C)C)C(CCCN=C(N)N)N4CCC[C@@]4(C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H53BN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926992 | |

| Record name | 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130982-44-4 | |

| Record name | t-Butyloxycarbonyl-phenylalanyl-prolyl-boroarginine-C10H16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130982444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Boc Phe Pro Boroarg Oh

Strategies for Alpha-Aminoboronic Acid Peptide Synthesis

The creation of peptides containing α-aminoboronic acids is a specialized area of peptide chemistry. These compounds often serve as transition-state analog inhibitors of proteases, with the boronic acid moiety forming a stable tetrahedral adduct with the active site serine residue. nih.gov The synthesis of such peptides can be approached through various strategies, including both solid-phase and solution-phase methods. nih.govresearchgate.net

Conventional Peptide Coupling Procedures

Standard peptide coupling procedures are frequently employed in the assembly of peptide boronic acids. nih.gov These methods involve the sequential addition of amino acid residues to a growing peptide chain. In the context of a solid-phase peptide synthesis (SPPS), the C-terminal amino acid is first attached to an insoluble polymer resin. bachem.com The synthesis then proceeds by cycles of Nα-protecting group removal and coupling of the next protected amino acid until the desired sequence is achieved. bachem.com

Common coupling reagents used in these procedures include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium and phosphonium (B103445) salts. uantwerpen.bebrieflands.com These reagents activate the carboxylic acid of the incoming amino acid, facilitating the formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide. brieflands.com For the synthesis of Boc-Phe-Pro-boroArg-OH, a mixed anhydride (B1165640) procedure has also been utilized in solution-phase synthesis to couple the Boc-D-Phe-OH to the proline residue. acs.orggoogle.com

A significant challenge in the synthesis of C-terminal peptide boronic acids is the incorporation of the boronic acid moiety. One common strategy involves synthesizing the peptide chain first and then introducing the α-aminoboronic ester in the final steps. nih.gov Alternatively, a building block approach can be used, where a pre-formed N-protected α-aminoboronic acid derivative is incorporated into the peptide sequence during SPPS. nih.govresearchgate.net

Role of Amine Protecting Groups (e.g., Boc Group) in Facilitating Peptide Assembly

Protecting groups are fundamental to peptide synthesis, preventing unwanted side reactions and ensuring the formation of the correct peptide sequence. americanpeptidesociety.org The tert-butyloxycarbonyl (Boc) group is a widely used Nα-amino protecting group, particularly in what is known as the Boc/Bzl protection strategy. peptide.com

The Boc group is acid-labile and is typically removed using moderately acidic conditions, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com This allows for the selective deprotection of the N-terminus while more acid-stable protecting groups on the amino acid side chains (often benzyl-based) remain intact. peptide.com This graduated acid lability is a cornerstone of the Boc SPPS strategy. ub.edu

In the synthesis of this compound, the Boc group on the N-terminal phenylalanine serves to protect its amino group during the coupling of the subsequent proline and boroarginine residues. nih.gov The choice between the Boc and the alternative fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy depends on the specific peptide sequence and desired reaction conditions. While Fmoc chemistry, which utilizes a base-labile protecting group, has become more prevalent due to its milder deprotection conditions, the Boc strategy remains advantageous in certain cases, such as for the synthesis of shorter peptides or sequences prone to racemization under basic conditions. americanpeptidesociety.org

| Protecting Group Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection |

| Boc/Bzl | tert-butyloxycarbonyl (Boc) | Acid (e.g., TFA) peptide.com | Benzyl-based (acid-labile) peptide.com |

| Fmoc/tBu | 9-fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) americanpeptidesociety.org | tert-butyl-based (acid-labile) peptide.com |

Synthesis of Boroarginine Derivatives and Analogues

The synthesis of the boroarginine moiety and its incorporation into peptides is a critical aspect of preparing inhibitors like this compound. The synthesis of boroarginine derivatives often starts from a precursor α-aminoboronic acid with a side chain that can be subsequently converted to the guanidinium (B1211019) group of arginine. rsc.org

One reported method involves the preparation of a boroornithine precursor, which is then guanidated to form the boroarginine residue. google.com The synthesis of peptides containing boroarginine has been achieved through protocols developed to extend the range of α-aminoboronic acid peptides to target trypsin-like proteases. nih.gov For instance, Ac-(D)Phe-Pro-boroArg-OH and H-(D)Phe-Pro-boroArg-OH have been synthesized as potent thrombin inhibitors. nih.gov The synthesis of these compounds often involves coupling the N-terminally protected dipeptide (e.g., Boc-(D)Phe-Pro-OH) to a boroarginine derivative. acs.orgchemimpex.com

The synthesis of analogues can involve modifications at various positions. For example, replacing the proline residue with a constrained analogue like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been explored to create novel thrombin inhibitors. researchgate.netunirioja.es Furthermore, different N-terminal blocking groups can be introduced to study their effect on binding affinity. acs.org

Purification Techniques for Peptide Boronic Acids

The purification of peptide boronic acids presents unique challenges due to the nature of the boronic acid group. This moiety can interact with silica (B1680970) gel, making standard column chromatography difficult. nih.gov Additionally, boronic acids can form trimers through dehydration, which can complicate analysis by mass spectrometry. nih.gov

High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of peptide boronic acids. rsc.org Reverse-phase HPLC, using a C18 or similar column, is often effective. The choice of mobile phase, typically a gradient of acetonitrile (B52724) in water with an additive like TFA, is crucial for achieving good separation.

Another challenge in purification is the potential for the boronic acid to interact with the column material, leading to peak broadening. researchgate.net Despite these difficulties, methods have been developed to successfully purify a variety of peptide boronic acids to a high degree of purity. researchgate.netrsc.org In some solid-phase approaches, the product can be isolated in high purity after direct cleavage from the resin, minimizing the need for extensive purification. nih.gov

Biochemical Characterization of Protease Inhibition by Boc Phe Pro Boroarg Oh

Enzymatic Inhibition Profile Against Serine Proteases

The chemical compound Boc-Phe-Pro-boroArg-OH is a synthetic peptide derivative containing a C-terminal boroarginine residue. nih.gov This structure positions it as a potent inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds following basic amino acid residues like arginine. nih.govresearchgate.net Its design is based on the principle of transition-state analogues, where the boronic acid moiety forms a stable, covalent bond with the active site serine of the target protease. nih.govthieme-connect.de

Inhibition of Thrombin and Related Coagulation Cascade Proteases (e.g., Factor Xa)

This compound demonstrates exceptionally potent inhibition of thrombin, the final serine protease in the coagulation cascade. nih.govresearchgate.net Research has established it as a highly effective, slow-binding inhibitor of thrombin. nih.govresearchgate.net In contrast, its inhibitory activity against other coagulation proteases, such as Factor Xa, is significantly lower. nih.govresearchgate.net Comparative binding studies have shown that this compound has at least a 100-fold greater affinity for thrombin than for Factor Xa, underscoring its high selectivity for thrombin within the coagulation cascade. nih.govresearchgate.net

Inhibition of Fibrinolytic System Enzymes (e.g., Plasmin, Tissue Plasminogen Activator, Urokinase)

The inhibitory effect of this compound extends to enzymes of the fibrinolytic system, although to a much lesser extent than its inhibition of thrombin. nih.govresearchgate.net Its affinity for plasmin and two-chain tissue plasminogen activator (t-PA) is substantially lower, contributing to its selectivity profile. nih.govresearchgate.net A closely related compound, Ac-(D)-Phe-Pro-boroArg-OH, has been shown to inhibit tissue plasminogen activator (t-PA), plasmin, and urokinase, with IC50 values in the micromolar range. nih.gov

Inhibition of Elastases (e.g., Leukocyte Elastase, Pancreatic Elastase) and Chymotrypsin-Like Proteases

Peptides containing α-aminoboronic acids with neutral side chains are known to be highly effective inhibitors of serine proteases like leukocyte elastase, pancreatic elastase, and chymotrypsin (B1334515). nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net However, the design of this compound, which incorporates a basic, 3-guanidinopropyl side chain (boroArg), was specifically intended to extend the range of these inhibitors to target trypsin-like proteases. nih.govthieme-connect.deresearchgate.net Consequently, this compound shows high selectivity for proteases that recognize arginine at the P1 position, such as thrombin, and is a comparatively weak inhibitor of elastases and chymotrypsin-like proteases. nih.gov

Selectivity Assessment Across Diverse Protease Families

A key biochemical feature of this compound is its remarkable selectivity for thrombin over other serine proteases. nih.gov Comparative equilibrium binding studies have demonstrated that its affinity for thrombin is at least two orders of magnitude greater than for other related enzymes, including Factor Xa, plasmin, tissue plasminogen activator, and plasma kallikrein. nih.govresearchgate.net This high degree of selectivity is attributed to the specific interactions of the D-Phe-Pro sequence with the S2 and S3 binding sites of thrombin, in addition to the primary interaction of the boroarginine residue with the S1 specificity pocket. nih.govacs.org

Table 1: Selectivity Profile of this compound

Protease Protease Family Relative Inhibition/Affinity Compared to Thrombin Thrombin Coagulation Cascade High (Reference) Factor Xa Coagulation Cascade >100-fold lower Plasmin Fibrinolytic System >100-fold lower Tissue Plasminogen Activator (t-PA) Fibrinolytic System >100-fold lower Plasma Kallikrein Kallikrein-Kinin System Significantly lower Trypsin Digestive/General Protease Significantly lower Chymotrypsin Digestive/General Protease Weak to negligible Elastase General Protease Weak to negligible

Data synthesized from multiple sources indicating at least two orders of magnitude greater affinity for thrombin compared to other tested trypsin-like proteases. nih.govresearchgate.net

Kinetic Analysis of Enzyme-Inhibitor Interactions

The interaction between this compound and its primary target, thrombin, is characterized by slow-binding kinetics. nih.govresearchgate.netresearchgate.net This type of inhibition involves an initial, rapid formation of an enzyme-inhibitor complex, which then slowly isomerizes to a more stable, tightly bound complex. nih.gov The kinetic parameters reflect this potent and specific interaction.

The final, equilibrium inhibition constant (Ki) for the inhibition of thrombin by this compound is in the low picomolar range, indicating extremely high affinity. nih.gov The association rate constant for this interaction is rapid, typical for highly effective enzyme inhibitors. nih.govresearchgate.net The favorable kinetics are driven by specific structural interactions. The tert-butyloxycarbonyl (Boc) group at the N-terminus contributes to favorable hydrophobic interactions within the enzyme's active site cleft. acs.org The core mechanism involves the formation of a covalent, yet reversible, bond between the boron atom of the boroarginine residue and the hydroxyl group of the catalytic serine (Ser195) in the active site of thrombin. nih.gov This mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in a highly stable enzyme-inhibitor complex. nih.govthieme-connect.de

Table 2: Kinetic Parameters for Thrombin Inhibition by this compound

Kinetic Parameter Value Description Inhibition Constant (Ki) 3.6 pM Measures the final binding affinity at equilibrium. A lower value indicates higher potency. Association Rate (k_on) 9.3 x 10⁶ M⁻¹s⁻¹ Measures the rate at which the inhibitor binds to the enzyme. Inhibition Mechanism Slow-Binding Characterized by a time-dependent increase in inhibition.

Kinetic data for human thrombin. nih.govresearchgate.net

Determination of Inhibition Constants (Ki)

The inhibition constant (K_i_) is a critical parameter for quantifying the potency of an enzyme inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex and a lower K_i_ value signifies a higher affinity of the inhibitor for the enzyme. For Boc-(D)Phe-Pro-boroArg-OH, the inhibition constant against thrombin has been determined to be exceptionally low, indicating very strong binding.

Research has shown that Boc-(D)Phe-Pro-boroArg-OH is a highly effective inhibitor of thrombin, with a final inhibition constant (K_i_) in the picomolar range. researchgate.net Specifically, a K_i_ value of 3.6 pM has been reported for its inhibition of thrombin. researchgate.net This potent inhibition is a hallmark of its class of boroarginine-containing peptide inhibitors. The high affinity is attributed to the specific interactions between the peptide sequence (D-Phe-Pro) and the active site of thrombin, combined with the ability of the boronic acid warhead to form a stable complex with the catalytic serine residue. researchgate.netnih.gov

In comparison to other related proteases, Boc-(D)Phe-Pro-boroArg-OH demonstrates significant selectivity for thrombin. Studies have indicated that it possesses at least a 100-fold greater affinity for thrombin than for other trypsin-like proteases such as plasma kallikrein, factor Xa, plasmin, and two-chain tissue plasminogen activator. researchgate.net This selectivity is crucial for its potential as a targeted therapeutic agent.

| Protease | Inhibition Constant (K_i_) |

|---|---|

| Thrombin | 3.6 pM |

Characterization of Slow-Binding Inhibition Kinetics

Boc-(D)Phe-Pro-boroArg-OH is classified as a slow-binding inhibitor of thrombin. researchgate.net This type of inhibition is characterized by a time-dependent increase in the degree of inhibition, where the initial enzyme-inhibitor complex (EI) slowly isomerizes to a more tightly bound complex (EI*). ethernet.edu.et This process can be represented by the following mechanism:

E + I ⇌ EI → EI*

The initial binding event is often rapid, but the subsequent conformational change or covalent bond formation that leads to the final, highly stable complex occurs more slowly. This kinetic behavior is a key feature of many potent enzyme inhibitors and can have significant implications for their pharmacological effects. nih.gov The slow onset of tight inhibition means that the full inhibitory effect is not immediate but develops over time.

The progress curves for the inhibition of thrombin by Boc-(D)Phe-Pro-boroArg-OH would be expected to show a characteristic downward curvature, reflecting the gradual transition to the more tightly bound state. This time-dependent nature of inhibition is a critical aspect to consider when evaluating the inhibitor's efficacy.

Association and Dissociation Rate Constant Measurements

The kinetics of slow-binding inhibition are further defined by the association (k_on_) and dissociation (k_off_) rate constants for the formation and breakdown of the enzyme-inhibitor complex. nih.govsprpages.nl The association rate describes how quickly the inhibitor binds to the enzyme, while the dissociation rate describes the stability of the complex, or how quickly the inhibitor unbinds.

For Boc-(D)Phe-Pro-boroArg-OH, a high association rate constant has been measured, indicating rapid initial binding to thrombin. The reported association rate is 9.3 x 10^6^ M^-1^ s^-1^. researchgate.net This rapid association, coupled with a very slow dissociation rate (implied by the extremely low K_i_ value), results in the formation of a very stable and long-lived enzyme-inhibitor complex. The relationship between these constants is given by K_i_ = k_off_ / k_on_.

The slow dissociation from the target enzyme is a particularly desirable characteristic for a drug, as it can lead to a prolonged duration of action. nih.gov The measurement of these individual rate constants provides a more complete picture of the inhibitor's mechanism than the equilibrium constant (K_i_) alone. sprpages.nl Techniques such as surface plasmon resonance (SPR) or detailed kinetic analysis of reaction progress curves are typically employed to determine these rate constants. sprpages.nlnih.gov

| Kinetic Parameter | Value |

|---|---|

| Association Rate Constant (k_on_) | 9.3 x 106 M-1 s-1researchgate.net |

| Inhibition Constant (K_i_) | 3.6 pM researchgate.net |

Mechanistic Insights into Protease Inhibition by Boc Phe Pro Boroarg Oh

Theory of Reaction Intermediate Analogue Inhibition

The inhibitory power of Boc-Phe-Pro-boroArg-OH is rooted in the theory of reaction intermediate analogue inhibition. wikipedia.organnualreviews.org Enzyme-catalyzed reactions proceed through a high-energy transition state, a fleeting molecular arrangement that is midway between the substrate and the product. wikipedia.org Enzymes have evolved to bind to and stabilize this transition state more tightly than the substrate itself, thereby lowering the activation energy of the reaction. wikipedia.orgquora.com

Transition state analogues are stable molecules designed to mimic the geometry and electrostatic properties of this unstable intermediate. wikipedia.org By closely resembling the transition state, these analogues can bind to the enzyme's active site with exceptionally high affinity, often orders of magnitude greater than that of the substrate. wikipedia.orgnih.gov This tight binding effectively blocks the substrate from accessing the active site, leading to potent enzyme inhibition. wikipedia.org

This compound functions as a reaction intermediate analogue inhibitor of serine proteases. nih.gov The boronic acid moiety is crucial in this mimicry. During the hydrolysis of a peptide bond by a serine protease, a tetrahedral intermediate is formed. nih.govnih.gov The boron atom in this compound, with its ability to adopt a tetrahedral configuration, mimics this transient intermediate, allowing it to fit snugly into the active site and establish strong interactions. wikipedia.orgnih.gov

Detailed Interaction of the Boronic Acid Moiety with the Catalytic Triad (B1167595) of Serine Proteases

The active site of serine proteases contains a highly conserved catalytic triad of three amino acid residues: serine (Ser), histidine (His), and aspartate (Asp). nih.gov These residues work in concert to hydrolyze peptide bonds. The boronic acid group of this compound forms specific and stable interactions with this catalytic triad, effectively shutting down the enzyme's catalytic machinery.

Upon binding, the boron atom of the inhibitor is attacked by the hydroxyl group of the active site serine (e.g., Ser195 in thrombin), forming a covalent bond. ontosight.ainih.gov This results in a tetrahedral adduct that mimics the transition state of the normal enzymatic reaction. nih.govontosight.ai The interactions extend further to the other members of the catalytic triad:

Histidine: The deprotonated oxygen of the boronic acid moiety can form a hydrogen bond with the protonated nitrogen of the catalytic histidine residue. nih.gov In some cases, a covalent bond can form between a nitrogen atom of the histidine's imidazole (B134444) ring and the boron atom of the inhibitor. osti.gov

Aspartate: The aspartate residue, which is typically hydrogen-bonded to the histidine, helps to properly orient the histidine for catalysis and for its interaction with the inhibitor. d-nb.info

Furthermore, the oxyanion hole, a feature of the active site that stabilizes the negative charge of the tetrahedral intermediate during catalysis, also plays a role in inhibitor binding. nih.gov The hydroxyl group of the boronic acid moiety can be oriented towards the oxyanion hole, forming hydrogen bonds and further stabilizing the inhibitor-enzyme complex. nih.gov

The following table summarizes the key interactions between the boronic acid moiety and the catalytic triad of a serine protease:

| Inhibitor Moiety | Enzyme Active Site Component | Type of Interaction |

| Boron Atom | Serine Hydroxyl Group | Covalent Bond |

| Boronic Acid Oxygen | Histidine Nitrogen | Hydrogen Bond |

| Boronic Acid Hydroxyl | Oxyanion Hole | Hydrogen Bond |

Allosteric and Orthosteric Binding Mechanisms

Inhibitors can bind to enzymes through two primary mechanisms: orthosteric and allosteric inhibition.

Orthosteric Inhibition: This is the most common mechanism, where the inhibitor binds directly to the enzyme's active site, the same site where the natural substrate binds. nih.govresearchgate.net By occupying the active site, the orthosteric inhibitor directly competes with the substrate, preventing it from binding and being processed. nih.gov this compound is a classic example of an orthosteric inhibitor, as its peptide backbone guides the boronic acid "warhead" into the catalytic center of the protease. nih.govnih.gov

Allosteric Inhibition: In contrast, allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, known as an allosteric site. nih.govpharmacologycanada.orgkhanacademy.org This binding event induces a conformational change in the enzyme's structure, which is transmitted to the active site, altering its shape and reducing its affinity for the substrate or its catalytic efficiency. pharmacologycanada.orgkhanacademy.org While allosteric inhibition is a significant mechanism for many drugs, the primary mode of action for this compound and similar peptide boronic acids is through orthosteric binding.

Conformational Adjustments within the Enzyme Active Site Upon Inhibitor Binding

The binding of an inhibitor to an enzyme is not a simple "lock-and-key" process. Instead, it often involves dynamic conformational changes in both the inhibitor and the enzyme, a concept known as "induced fit". khanacademy.orgnih.gov When this compound binds to the active site of a serine protease, it triggers a series of conformational adjustments that optimize the interactions and lead to tight binding.

Upon initial binding, the enzyme's active site can rearrange to better accommodate the inhibitor. khanacademy.org This can involve the movement of amino acid side chains and even shifts in the protein backbone. nih.gov For instance, the binding of peptidyl boronic acids can cause the backbone atoms of certain residues in the protease to form a short, antiparallel β-sheet with the inhibitor, a conformation that is consistent with how peptide substrates and other inhibitors bind. nih.gov

Structure Activity Relationship Sar Studies of Boc Phe Pro Boroarg Oh Analogs

Influence of N-terminal Protecting Groups (e.g., Boc, Acetyl, Free Amine) on Inhibitory Potency and Selectivity

The nature of the N-terminal protecting group on the (D)-Phe-Pro-boroArg-OH sequence has a profound impact on its inhibitory potency against thrombin. Early studies revealed that analogs with different N-terminal groups exhibit picomolar affinity for thrombin, highlighting the sequence's inherent high affinity. nih.gov

Analogs with the tert-butyloxycarbonyl (Boc), acetyl (Ac), and a free amine (H-) at the N-terminus are all highly effective slow-binding inhibitors of thrombin. nih.gov However, their inhibitory constants (Ki) show notable differences. The Boc-protected analog, Boc-(D)-Phe-Pro-boroArg-OH, is a remarkably potent inhibitor with a Ki of 3.6 pM. nih.gov The removal of the bulky Boc group and its replacement with a smaller acetyl group in Ac-(D)-Phe-Pro-boroArg-OH results in a slightly less potent, yet still formidable, inhibitor with a Ki of 41 pM. nih.gov Interestingly, the analog with a free N-terminal amine, H-(D)-Phe-Pro-boroArg-OH, demonstrates the highest potency, with a Ki value of less than 1 pM. nih.gov

The selectivity of these inhibitors against other trypsin-like serine proteases is also influenced by the N-terminal group. All three analogs show at least a 100-fold greater affinity for thrombin compared to factor Xa and plasmin. nih.gov However, the selectivity against plasma kallikrein varies. The Boc and free amine analogs are significantly more selective for thrombin over plasma kallikrein. In contrast, the acetyl derivative (Ac-(D)-Phe-Pro-boroArg-OH) exhibits a reduced selectivity, with only a 40-fold greater affinity for thrombin compared to kallikrein. nih.gov This suggests that the nature of the N-terminal substituent can modulate not only the potency but also the selectivity profile of the inhibitor.

| Compound | Thrombin Ki (pM) | Selectivity vs. Plasma Kallikrein | Selectivity vs. Factor Xa | Selectivity vs. Plasmin |

|---|---|---|---|---|

| Boc-(D)-Phe-Pro-boroArg-OH | 3.6 | >100-fold | >100-fold | >100-fold |

| Ac-(D)-Phe-Pro-boroArg-OH | 41 | 40-fold | >100-fold | >100-fold |

| H-(D)-Phe-Pro-boroArg-OH | <1 | >100-fold | >100-fold | >100-fold |

Contribution of Phenylalanine (Phe) and Proline (Pro) Residues to Enzyme Recognition and Binding Affinity

The (D)-Phe-Pro sequence at the P3 and P2 positions, respectively, is a critical determinant for the high-affinity binding of Boc-Phe-Pro-boroArg-OH to thrombin. The crystal structure of thrombin in complex with related inhibitors has shown that the active site contains a hydrophobic binding pocket (S2 subsite) that preferentially interacts with proline residues. maastrichtuniversity.nl Furthermore, an aryl-binding pocket (S3) provides a favorable environment for aromatic stacking interactions with the D-phenylalanine residue. maastrichtuniversity.nl

The importance of the D-configuration of the phenylalanine residue is paramount for potent inhibition. This specific stereochemistry allows the peptide to adopt a conformation that fits optimally into the active site of thrombin. nih.govresearchgate.net Numerous studies on related thrombin inhibitors have consistently demonstrated that analogs incorporating D-Phe at the P3 position are significantly more potent than their L-Phe counterparts. tandfonline.com The D-Phe residue facilitates a reverse turn conformation, which is crucial for positioning the boroarginine moiety correctly for interaction with the S1 pocket and the catalytic serine of thrombin.

The proline residue at the P2 position introduces a rigid kink in the peptide backbone, which helps to pre-organize the inhibitor into the bioactive conformation. This conformational rigidity reduces the entropic penalty upon binding to the enzyme, thereby contributing to a higher binding affinity. The combination of the hydrophobic and conformationally constrained nature of the (D)-Phe-Pro motif is a key feature for achieving both high potency and selectivity for thrombin over other related serine proteases. maastrichtuniversity.nl

Impact of Modifications to the Boroarginine Moiety on Inhibitory Profile

The boroarginine residue at the P1 position is a cornerstone of the inhibitor's mechanism, acting as a transition-state analog that forms a covalent adduct with the catalytic serine residue in the active site of thrombin. Modifications to this moiety, particularly the guanidinopropyl side chain that mimics the side chain of arginine, can significantly alter the inhibitory profile.

While direct modifications of the boronic acid group in this compound are not extensively documented in readily available literature, studies on related analogs provide valuable insights. One notable modification is the synthesis of an isothiouronium analog of Ac-(D)-Phe-Pro-boroArg-OH. google.com In this analog, the guanidino group of the arginine mimic is replaced by an isothiouronium group. This change preserves the positive charge at physiological pH, which is crucial for the interaction with the negatively charged aspartic acid residue (Asp189) at the bottom of the S1 specificity pocket of thrombin. While specific inhibitory constants for this particular analog are not provided in the available documentation, the exploration of such bioisosteres indicates an effort to fine-tune the interactions within the S1 pocket, potentially affecting potency, selectivity, and pharmacokinetic properties. The synthesis of such analogs underscores the importance of the basic side chain at P1 for effective thrombin inhibition. epo.org

Design and Evaluation of Conformationally Restricted Analogues (e.g., Proline Replacements)

To further probe the conformational requirements of the P2 position, researchers have designed and synthesized analogs of this compound where the proline residue is replaced by more rigid structures. One such example is the incorporation of (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) as a conformationally constrained proline analog.

The synthesis of a thrombin inhibitor with the sequence Boc-(D)Phe-Ahc-boroArg-OH has been reported. This modification aims to lock the peptide backbone in a conformation that mimics the ideal β-turn structure for thrombin binding. The resulting inhibitor, which incorporates this rigid proline replacement, was found to be a reasonable inhibitor of thrombin with an inhibition constant (Ki) of 2.9 nM. While this is less potent than the parent compound with proline (Ki = 3.6 pM), it demonstrates that such conformationally restricted analogs can still achieve potent inhibition. The nanomolar affinity of the Ahc-containing analog confirms that the bicyclic structure serves as a viable, albeit not superior, replacement for proline in forming a tripeptide mimetic that is recognized by thrombin. nih.gov

| Compound | P2 Residue | Thrombin Ki |

|---|---|---|

| Boc-(D)-Phe-Pro-boroArg-OH | Proline | 3.6 pM |

| Boc-(D)-Phe-Ahc-boroArg-OH | 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | 2.9 nM |

Role of Stereochemistry in Inhibitory Activity

Stereochemistry plays a critical role in the inhibitory activity of this compound, with the D-configuration of the phenylalanine residue at the P3 position being a key determinant of its high potency. The use of D-amino acids in peptide-based inhibitors is a common strategy to increase proteolytic stability and to induce specific backbone conformations that enhance binding to the target enzyme.

In the context of thrombin inhibitors based on the Phe-Pro-Arg sequence, the D-stereochemistry of phenylalanine is consistently associated with superior inhibitory activity compared to the L-stereoisomer. tandfonline.com While a direct head-to-head comparison of the Ki values for the D-Phe and L-Phe diastereomers of this compound is not explicitly detailed in the reviewed literature, the overwhelming body of research on related thrombin inhibitors supports the critical nature of this stereochemical arrangement. nih.govresearchgate.net

The D-Phe residue allows the inhibitor to adopt a folded, β-turn-like conformation when bound to the active site of thrombin. maastrichtuniversity.nl This conformation is optimal for placing the P2 proline and the P1 boroarginine residues in their respective binding pockets (S2 and S1) for maximal interaction. An L-phenylalanine at the P3 position would lead to a different three-dimensional structure that does not fit as well into the enzyme's active site, resulting in a significant loss of inhibitory potency. Therefore, the specific stereochemistry of D-phenylalanine is a crucial design element for achieving the picomolar inhibitory activity of Boc-(D)-Phe-Pro-boroArg-OH against thrombin.

Conformational Analysis and Structural Biology of Boc Phe Pro Boroarg Oh and Its Complexes

Solution Conformation Studies Using Spectroscopic Techniques (e.g., NMR Spectroscopy)

The solution conformation of tripeptide boronic acid inhibitors, particularly those containing the (D)Phe-Pro motif, has been a subject of detailed investigation to understand their pre-organization for enzyme binding. While specific NMR studies exclusively on Boc-phe-pro-boroarg-OH are not extensively documented in publicly available literature, significant insights can be drawn from studies on the closely related and potent thrombin inhibitor, Ac-(D)Phe-Pro-boroArg-OH.

¹H-NMR studies on Ac-(D)Phe-Pro-boroArg-OH have revealed that the -(D)Phe-Pro- segment of the peptide adopts a defined secondary structure in aqueous solutions. nih.gov This pre-existing structure is noteworthy as it closely resembles the conformation of the inhibitor when bound to its target enzyme, thrombin, as observed in crystal structures. nih.gov The presence of this stable conformation in solution suggests that the inhibitor does not need to undergo significant conformational changes upon binding, which provides a considerable entropic advantage, contributing to its high binding affinity. nih.gov

The key structural feature observed in solution is a specific turn conformation stabilized by π-π interactions between the phenyl side chain of the (D)Phe residue and the peptide bond between (D)Phe and Proline. nih.gov Evidence for this conformation is derived from several NMR parameters:

Proline Cδ Proton Chemical Shifts: A significant difference in the chemical shifts (0.8-1.2 ppm) of the two Proline Cδ protons is observed. This large separation is consistent with one of the protons being positioned directly in the shielding cone of the (D)Phe aromatic ring, a direct consequence of the specific turn structure. nih.gov

Nuclear Overhauser Effect (NOE) Data: Interproton distances calculated from NOESY and ROESY experiments provide further evidence for the defined structure. These experiments measure through-space interactions between protons that are close to each other, allowing for the reconstruction of the three-dimensional molecular geometry. nih.gov

Correlation Times: The correlation times for different parts of the molecule indicate that the phenyl ring and the boroArg side chain exhibit a degree of internal motion, while the core peptide structure remains relatively inflexible. nih.gov

These spectroscopic data collectively point to a well-defined, pre-organized conformation of the (D)Phe-Pro segment in solution, which is a critical factor in the potent inhibitory activity of this class of compounds.

X-ray Crystallographic Analysis of Enzyme-Inhibitor Complexes

X-ray crystallography has been instrumental in elucidating the precise molecular interactions between tripeptide boronic acid inhibitors and their target serine proteases. The crystal structure of human α-thrombin in complex with Ac-(D)Phe-Pro-boroArg-OH provides a detailed snapshot of the enzyme-inhibitor interactions at an atomic level.

In the complex, the inhibitor binds to the active site of thrombin in a substrate-like manner. The boroarginine residue occupies the S1 specificity pocket, which is characteristic for thrombin substrates. The key interaction involves the boron atom of the inhibitor, which forms a covalent bond with the hydroxyl oxygen of the catalytic serine residue (Ser195) in the enzyme's active site. This interaction results in the boron atom adopting a nearly tetrahedral geometry, mimicking the transition state of peptide bond hydrolysis. This stable covalent adduct is a hallmark of the potent inhibition by boronic acid-based inhibitors.

The refined 1.9 Å crystal structure of human α-thrombin complexed with the closely related inhibitor D-Phe-Pro-Arg chloromethylketone further illuminates the binding mode. embopress.orgnih.gov The D-Phe residue sits in a hydrophobic pocket created by residues Ile174, Trp215, Leu99, His57, Tyr60A, and Trp60D. embopress.org The proline residue induces a turn in the peptide backbone, positioning the D-Phe and Arg residues for optimal interaction with their respective binding sites. The arginine side chain extends into the S1 pocket, forming favorable electrostatic interactions with Asp189 at the base of the pocket.

These crystallographic studies reveal a network of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. The high resolution of these structures provides a rational basis for the inhibitor's high affinity and specificity, and serves as a crucial guide for the design of new and improved inhibitors.

Molecular Modeling and Computational Approaches to Ligand-Protein Binding

Molecular modeling and computational methods are powerful tools for investigating the dynamics and energetics of ligand-protein interactions, complementing experimental techniques like NMR and X-ray crystallography. For inhibitors like this compound, these approaches can provide insights into the binding process, the stability of the complex, and the contributions of individual residues to the binding affinity.

Molecular Dynamics (MD) simulations are frequently employed to study the behavior of protein-ligand complexes over time. acs.orgelsevierpure.commdpi.comrsc.org Starting from a crystal structure or a docked model, MD simulations can reveal the flexibility of the inhibitor and the protein, and identify key dynamic interactions that are not apparent in a static crystal structure. For a peptide inhibitor, MD can be used to assess the conformational changes that occur upon binding and to analyze the stability of the interactions in the binding pocket. acs.org

Binding free energy calculations , such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be used to estimate the binding affinity of an inhibitor for its target. mdpi.com These calculations can help to rationalize the high potency of inhibitors like this compound by dissecting the energetic contributions of different types of interactions (e.g., electrostatic, van der Waals, and solvation energies). mdpi.com

Docking studies can be used to predict the binding mode of an inhibitor in the active site of a protein. While experimental structures are available for similar compounds, docking can be used to model the binding of this compound specifically and to compare its predicted interactions with those observed crystallographically for its analogs.

These computational approaches allow for a detailed exploration of the structure-activity relationship of peptide boronic acid inhibitors. By understanding the key molecular interactions and the dynamic behavior of the complex, it is possible to design new inhibitors with improved potency and selectivity.

Analysis of Peptide Backbone and Side Chain Dynamics in Bound and Free States

The dynamics of a peptide inhibitor, both in its free state in solution and when bound to its target enzyme, are crucial for its binding affinity and specificity. The conformational flexibility of the backbone and side chains can have both entropic costs and benefits upon binding.

In the free state , as discussed in the NMR section, the -(D)Phe-Pro- segment of the closely related Ac-(D)Phe-Pro-boroArg-OH exhibits a relatively rigid conformation. nih.gov This pre-organization reduces the entropic penalty that would be paid if the inhibitor were highly flexible in solution and had to adopt a specific conformation upon binding. However, the NMR data also indicate that the phenyl ring of the (D)Phe residue and the boroArg side chain retain a degree of flexibility. nih.gov This localized flexibility may be important for the initial recognition and entry into the active site of the enzyme.

In the bound state , the dynamics of the inhibitor are significantly dampened. The crystallographic data show the inhibitor fitting snugly into the active site of thrombin, with its movement restricted by a network of interactions with the protein. However, some residual flexibility may still exist. Computational studies, such as molecular dynamics simulations, can provide a more detailed picture of the dynamics in the bound state. mdpi.com These simulations can reveal subtle motions of the inhibitor's side chains and backbone that are averaged out in a static crystal structure.

The comparison of the dynamics in the free and bound states highlights the importance of a balance between pre-organization and flexibility for potent enzyme inhibition. A degree of rigidity in the backbone can enhance binding affinity by reducing the entropic cost of binding, while some flexibility in the side chains can allow for optimal interactions within the binding pocket.

Comparative Biochemical Analysis of Boc Phe Pro Boroarg Oh with Other Protease Inhibitors

Comparison with Other Peptide-Based Inhibitors (e.g., Peptidomimetics, Peptide Aldehydes, Chloromethyl Ketones)

Peptide-based inhibitors are designed to mimic the natural substrates of proteases. However, they vary significantly in their mechanism of action, potency, and stability.

Peptidomimetics: This broad class of compounds is designed to replicate the essential elements of a peptide in a non-peptide structure. This approach aims to overcome the limitations of natural peptides, such as poor stability and cell permeability. For instance, in the development of furin inhibitors, non-peptidic multibasic 2,5-dideoxystreptamine (B1253846) derivatives have shown excellent potency and high selectivity. nih.gov While Boc-Phe-Pro-boroArg-OH retains a peptidic sequence (Phe-Pro), the boroArg moiety acts as a transition-state analog, a common feature shared with many peptidomimetic strategies. nih.gov

Peptide Aldehydes: Peptide aldehydes, such as H-(D)Phe-Pro-Arg-H, are known inhibitors of serine proteases like thrombin. epo.org They act as transition-state analog inhibitors, where the aldehyde group forms a reversible hemiacetal with the active site serine. mdpi.com However, boronic acids are generally considered more effective inhibitors than their corresponding aldehyde counterparts. nih.gov This increased potency is attributed to the ability of the boronic acid to form a more stable tetrahedral adduct with the catalytic serine residue, more closely mimicking the transition state of peptide bond hydrolysis. nih.govresearchgate.net While peptide aldehydes can be potent, they also exhibit inherent reactivity with other nucleophiles and cysteine proteases, which can limit their utility. nih.gov

Chloromethyl Ketones: Unlike the reversible inhibition by peptide aldehydes and boronic acids, chloromethyl ketones (CMKs) are irreversible inhibitors. nih.govcellsystems.eu A well-known example is H-(D)Phe-Pro-Arg-CH₂Cl (PPACK), a potent and selective inhibitor of thrombin. epo.orgcellsystems.eu CMKs act as affinity labels, where the peptide sequence directs the inhibitor to the active site, and the chloromethyl group subsequently alkylates a key histidine residue in the catalytic triad (B1167595), leading to permanent inactivation. nih.gov While highly effective, this irreversibility and reactivity can lead to a lack of specificity against other proteases. acs.org In contrast, this compound is a slow-binding, reversible inhibitor. researchgate.netnih.gov Molecular modeling studies have shown a remarkable similarity in the predicted binding poses of the chloromethyl ketone D-Phe-Pro-Arg-CH₂Cl and related peptidyl inhibitors in the active site of thrombin, indicating they engage with the S1, S2, and S3 binding pockets in a comparable manner. nih.govresearchgate.net

| Inhibitor Class | Example(s) | Mechanism of Action | Key Characteristics |

| Peptidyl Boronic Acid | This compound | Reversible, transition-state analog | High potency, slow-binding, forms stable tetrahedral adduct with active site serine. researchgate.netnih.govresearchgate.net |

| Peptidomimetics | 2,5-dideoxystreptamine derivatives | Varies (e.g., transition-state analog) | Improved stability and pharmacokinetic properties compared to peptides. nih.gov |

| Peptide Aldehydes | H-(D)Phe-Pro-Arg-H | Reversible, transition-state analog | Forms hemiacetal with active site serine; generally less potent and stable than boronic acids. epo.orgmdpi.comnih.gov |

| Chloromethyl Ketones | H-(D)Phe-Pro-Arg-CH₂Cl (PPACK) | Irreversible, affinity label | Alkylates active site histidine, leading to permanent inactivation; high potency but potential for off-target reactivity. nih.govcellsystems.euacs.org |

Comparative Studies with Other Boronic Acid-Containing Inhibitors

The boronic acid moiety is a versatile warhead in protease inhibitor design. researchgate.netresearchgate.net The effectiveness of a boronic acid inhibitor is heavily influenced by the peptide sequence attached to it, which dictates its affinity and selectivity for the target protease.

The broader family of peptidyl boronic acids includes inhibitors for a wide range of serine proteases. For example, MeOSu-Ala-Ala-Pro-boroPhe-OH is a potent inhibitor of chymotrypsin (B1334515). thieme-connect.de The specificity is conferred by the peptide sequence that targets the S-subsites of the enzyme. researchgate.net The success of bortezomib (B1684674), a peptidyl boronic acid inhibitor of the proteasome, has spurred the development of numerous other boronic acid-based inhibitors for various therapeutic targets, including HIV protease and dipeptidyl peptidases. researchgate.netnih.gov Compared to these, this compound is specifically tailored for trypsin-like serine proteases, with the boroarginine mimicking the preferred P1 residue for enzymes like thrombin. researchgate.netnih.gov

| Inhibitor | Target Protease | Inhibition Constant (Ki) | Key Feature |

| Boc-(D)Phe-Pro-boroArg-OH | Thrombin | 3.6 pM researchgate.net | High affinity and slow-binding inhibition. researchgate.net |

| Ac-(D)Phe-Pro-boroArg-OH | Thrombin | 41 pM researchgate.netnih.gov | N-terminal acetyl group; potent slow-binding inhibitor. researchgate.netnih.gov |

| H-(D)Phe-Pro-boroArg-OH | Thrombin | < 1 pM researchgate.net | Free N-terminus; exceptionally potent thrombin inhibitor. researchgate.netnih.gov |

| MeOSu-Ala-Ala-Pro-boroPhe-OH | Chymotrypsin | 0.20 nM thieme-connect.de | boroPhe at P1 position targets chymotrypsin specificity. thieme-connect.de |

| Bortezomib | 20S Proteasome | - | Approved drug for multiple myeloma, targets the threonine protease activity of the proteasome. nih.govmdpi.com |

Comparative Selectivity Profiles Against a Broad Spectrum of Proteases

A crucial characteristic of any clinically relevant protease inhibitor is its selectivity. High selectivity minimizes off-target effects by ensuring the inhibitor primarily interacts with its intended target. This compound has demonstrated a remarkable selectivity profile.

Studies comparing its binding affinity to various trypsin-like serine proteases involved in the coagulation cascade and fibrinolysis have shown that this compound has a significantly greater affinity for thrombin. researchgate.netnih.gov Specifically, it exhibits at least a 100-fold (2 orders of magnitude) greater affinity for thrombin compared to plasma kallikrein, factor Xa, plasmin, and two-chain tissue plasminogen activator. researchgate.netnih.gov This high degree of selectivity is attributed to the (D)Phe-Pro sequence at the P3-P2 positions, which fits optimally into the corresponding binding pockets of thrombin. maastrichtuniversity.nlnih.gov In contrast, its analog Ac-(D)Phe-Pro-boroArg-OH, while still highly selective for thrombin, shows a relatively lower selectivity margin against plasma kallikrein (40-fold). researchgate.netnih.gov This highlights how minor structural modifications can fine-tune the selectivity profile. The high selectivity of these boroarginine peptides for thrombin makes them valuable as potential antithrombotic agents. researchgate.netnih.gov

| Protease | Function | Inhibition by Boc-(D)Phe-Pro-boroArg-OH |

| Thrombin | Key enzyme in blood coagulation | Highly Potent (Ki = 3.6 pM) researchgate.net |

| Plasma Kallikrein | Involved in inflammation, blood pressure regulation, coagulation | >100-fold less potent than against thrombin researchgate.netnih.gov |

| Factor Xa | Coagulation cascade, converts prothrombin to thrombin | >100-fold less potent than against thrombin researchgate.netnih.gov |

| Plasmin | Fibrinolysis (dissolves blood clots) | >100-fold less potent than against thrombin researchgate.netnih.gov |

| Two-chain tissue Plasminogen Activator (tPA) | Fibrinolysis (converts plasminogen to plasmin) | >100-fold less potent than against thrombin researchgate.netnih.gov |

Pre Clinical Efficacy and Modulatory Effects in Relevant Biological Systems

Anticoagulant Effects in in vitro Plasma Assays

Boc-phe-pro-boroarg-OH has demonstrated potent anticoagulant properties in various in vitro plasma-based clotting assays. As a highly effective and slow-binding inhibitor of thrombin, it significantly prolongs clotting times. researchgate.net Specifically, studies have shown that peptides of boroarginine, including this compound, are effective at inhibiting the action of thrombin on its physiological substrates within rabbit plasma. researchgate.net

The anticoagulant effect is evident through the significant prolongation of the activated partial thromboplastin (B12709170) time (aPTT). In in vitro experiments using rabbit plasma, concentrations of 50-200 nM of boroarginine peptide inhibitors, such as this compound, resulted in a notable increase in aPTT. researchgate.net This indicates a potent inhibition of the intrinsic and common pathways of the coagulation cascade.

| Assay | Plasma Source | Compound Concentration | Observed Effect | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Rabbit | 50-200 nM | Significantly prolonged | researchgate.net |

These findings underscore the direct anticoagulant activity of this compound, primarily through its potent inhibition of thrombin. researchgate.net

Modulation of Fibrinolytic Processes in in vitro and Animal Models

Investigations into the interaction of this compound with the fibrinolytic system have revealed a modulatory role. While being a potent thrombin inhibitor, this compound also exhibits inhibitory activity against key enzymes involved in the dissolution of fibrin (B1330869) clots, such as tissue plasminogen activator (t-PA) and plasmin. nih.gov

In in vitro studies, this compound and related tripeptide derivatives were found to inhibit t-PA, plasmin, and the plasminogen/streptokinase complex at micromolar concentrations. nih.gov Furthermore, Boc-D-Phe-Pro-Arg-H and Ac-D-Phe-Pro-boroArg-OH demonstrated inhibition of urokinase. nih.gov This suggests a complex interaction with the fibrinolytic network.

In a rabbit thrombolysis model designed to assess the lysis of pre-formed clots by streptokinase, the simultaneous administration of a related compound, Ac-D-Phe-Pro-boroArg-OH, at a concentration of approximately 1 µmol/kg intravenously, led to the complete inhibition of the fibrinolytic process. nih.gov This in vivo finding highlights that despite their anticoagulant properties, certain thrombin inhibitors can exert significant antiprotease actions against various fibrinolytic enzymes, potentially compromising fibrinolysis. nih.gov

| Enzyme/Complex | Inhibition Observed | IC50 Range (for tripeptide derivatives) | Reference |

| Tissue Plasminogen Activator (t-PA) | Yes | 0.57 µM - 3.3 µM | nih.gov |

| Plasmin | Yes | 0.57 µM - 3.3 µM | nih.gov |

| Plasminogen/Streptokinase Complex | Yes | 0.57 µM - 3.3 µM | nih.gov |

| Urokinase | Yes (for Boc-D-Phe-Pro-Arg-H and Ac-D-Phe-Pro-boroArg-OH) | 0.15 µM - 16 µM | nih.gov |

Inhibition of Contact Activation System and Associated Inflammatory Responses in in vitro and Animal Models

The contact activation system, which plays a role in both coagulation and inflammation, is another pathway modulated by boroarginine peptides. This compound has been shown to be a potent inhibitor of plasma kallikrein, a key enzyme in this system. researchgate.net The inhibition of kallikrein suggests a potential for this compound to mitigate contact activation-mediated inflammatory responses.

Studies comparing the binding affinity of boroarginine peptides to various proteases demonstrated a high degree of selectivity for thrombin. However, they also exhibited inhibitory activity against plasma kallikrein. researchgate.net For instance, while all three tested boroarginine inhibitors (Ac-(D)Phe-Pro-boroArg-OH, Boc-(D)Phe-Pro-boroArg-OH, and H-(D)Phe-Pro-boroArg-OH) had at least a 100-fold greater affinity for thrombin, the acetyl derivative showed only a 40-fold greater affinity for thrombin than for kallikrein. researchgate.net

In a simulated extracorporeal circulation model, the use of selective inhibitors of the contact pathway of intrinsic coagulation was investigated for its ability to modulate complement and neutrophil activation. A slow tight-binding boronic acid inhibitor, Bz-Pro-Phe-boroArg-OH, at a concentration of 10.7 µM, led to the complete inhibition of kallikrein-C1-inhibitor complex formation. researchgate.net This, in turn, resulted in a marked inhibition of C1-C1-inhibitor complex formation and the release of human neutrophil elastase, indicating a dampening of the inflammatory response. researchgate.net These findings suggest that selective kallikrein inhibitors may be effective in attenuating contact-mediated inflammation. researchgate.net

| Target | Compound | Concentration | Effect | Reference |

| Plasma Kallikrein | Boroarginine Peptides | Not specified | Inhibition observed, with selectivity for thrombin | researchgate.net |

| Kallikrein-C1-inhibitor complex formation | Bz-Pro-Phe-boroArg-OH | 10.7 µM | Complete inhibition | researchgate.net |

| Human neutrophil elastase release | Bz-Pro-Phe-boroArg-OH | 10.7 µM | Marked inhibition | researchgate.net |

Effects on Specific Protease-Mediated Physiological Substrates in Animal Models

The efficacy of boroarginine peptides in inhibiting thrombin's action on its physiological substrates has been demonstrated in vivo. In rabbits, intravenous injections of a related compound, Ac-(D)Phe-Pro-boroArg-OH, resulted in a significant prolongation of the activated partial thromboplastin time, confirming its anticoagulant effect in a living system. researchgate.net

Furthermore, these compounds have shown remarkable efficacy as antithrombotic agents in animal models of thrombosis. researchgate.netresearchgate.net For example, Boc-(D)Phe-Pro-Arg-H, a related peptide, was reported to reduce the size of venous thrombosis in rats. epo.org The effectiveness of these peptides in preventing thrombosis underscores their potential as therapeutic agents. researchgate.net The potent and selective inhibition of thrombin by these compounds makes them promising candidates for the prevention of thrombotic events. researchgate.net

Advanced Research Methodologies and Techniques Utilized in the Study of Boc Phe Pro Boroarg Oh

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Fluorescence Spectroscopy) for Interaction Analysis

Spectroscopic methods are fundamental in probing the molecular interactions between Boc-Phe-Pro-boroArg-OH and its biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level insights into the structure and environment of the inhibitor and its complex with a target protein. google.com Proton (¹H) NMR studies can reveal changes in the chemical shifts of amino acid residues upon binding, indicating which parts of the molecule are involved in the interaction. For instance, in studies of similar boro-peptides complexed with proteases, significant downfield shifts in proton resonances are observed, suggesting the formation of strong hydrogen bonds within the active site. researchgate.net Furthermore, ¹¹B NMR is particularly valuable for compounds like this compound, as it directly probes the boron center, which is key to its inhibitory mechanism. rsc.org The chemical shift and quadrupolar interaction parameters of the boron atom can confirm its coordination state, typically a trigonal geometry in the free acid and a tetrahedral geometry upon forming a covalent adduct with the catalytic serine of a protease. researchgate.net

Fluorescence Spectroscopy offers a sensitive method for monitoring binding events. While the inhibitor itself may not be fluorescent, changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) upon ligand binding can be monitored. Alternatively, studies on related peptide structures, such as those incorporating a benzothiazole (B30560) group with a Boc-Phe-Phe core, demonstrate how fluorescent modifications can be used. mdpi.com These fluorescent derivatives allow for the determination of binding affinities and kinetics through techniques like fluorescence polarization or Förster resonance energy transfer (FRET). mdpi.com

A summary of spectroscopic techniques and their applications is provided below.

| Technique | Primary Application for this compound | Typical Data Obtained |

|---|---|---|

| ¹H NMR | Mapping of binding interface and conformational changes. | Chemical shift perturbations, nuclear Overhauser effects (NOEs). datapdf.com |

| ¹¹B NMR | Confirmation of covalent bond formation and boron geometry. | Boron chemical shifts (δB), quadrupolar coupling constants. rsc.org |

| Fluorescence Spectroscopy | Determination of binding affinity and real-time kinetics. | Changes in fluorescence intensity/anisotropy, dissociation constants (Kd). mdpi.comepo.org |

Comprehensive Enzymatic Assay Formats for Kinetic Characterization

Enzymatic assays are essential for quantifying the inhibitory potency and mechanism of this compound. This compound, along with its analogs Ac-(D)Phe-Pro-boroArg-OH and H-(D)Phe-Pro-boroArg-OH, has been identified as a highly effective, slow-binding inhibitor of thrombin. researchgate.netresearchgate.netresearchgate.net

Kinetic characterization typically involves monitoring the rate of cleavage of a chromogenic or fluorogenic substrate by the target enzyme (e.g., thrombin) in the presence of varying concentrations of the inhibitor. google.com For slow-binding inhibitors, the reaction progress curves are biphasic, showing an initial burst of activity followed by a slower, steady-state rate as the enzyme-inhibitor complex equilibrates. Analysis of these curves allows for the determination of key kinetic parameters, including the initial inhibition constant (Ki) and the second-order rate constant for association (k_on).

The research has shown that these boroarginine peptides are potent inhibitors of thrombin. researchgate.net The final inhibition constants and association rates have been determined, highlighting their high affinity for the enzyme. researchgate.netresearchgate.net

The following table presents the reported kinetic data for the inhibition of thrombin by Boc-(D)-Phe-Pro-boroArg-OH and a related analog.

| Inhibitor | Target Enzyme | Final Inhibition Constant (Ki) | Association Rate (k_on) |

|---|---|---|---|

| Boc-(D)Phe-Pro-boroArg-OH | Thrombin | 3.6 pM | Not explicitly stated for this variant in the provided context, but analogs have high rates. |

| Ac-(D)Phe-Pro-boroArg-OH | Thrombin | 41 pM | 5.5 x 10⁶ M⁻¹s⁻¹ |

Data sourced from multiple studies on thrombin inhibitors. researchgate.netresearchgate.net

X-ray Crystallography and Advanced Structural Determination of Protein-Ligand Complexes

X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a protein-ligand complex. nih.gov This technique provides a precise snapshot of how this compound binds within the active site of its target enzyme. Although a specific crystal structure for the this compound complex was not found in the search, structures of highly similar complexes, such as thrombin with Ac-(D)Phe-Pro-boroArg-OH, have been determined. researchgate.netdtic.mil

The process involves co-crystallizing the inhibitor with the target protein or soaking the inhibitor into pre-formed protein crystals. nih.gov The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be modeled. nih.gov

For this compound, a crystal structure would reveal:

The formation of a covalent bond between the boron atom and the hydroxyl group of the catalytic serine residue.

The specific hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the inhibitor in the active site.

The conformation adopted by the Phe and Pro residues within the S2 and S1 pockets of the enzyme, respectively.

This structural information is invaluable for understanding the basis of the inhibitor's potency and selectivity and for guiding further rational design efforts. nih.gov

Computational Chemistry: Molecular Dynamics Simulations and Docking Studies for Rational Design

Computational chemistry complements experimental techniques by providing dynamic and energetic insights into the inhibitor-protein interaction.

Molecular Docking is a computational method used to predict the preferred binding orientation of a ligand to a protein. researchgate.net For this compound, docking studies can screen potential binding poses and estimate the binding affinity. These studies have been used to investigate the binding relationship between similar inhibitors and their target receptors by analyzing energy interactions. researchgate.net

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. nih.govyoutube.com An MD simulation of the this compound-enzyme complex, starting from a docked pose or a crystal structure, can:

Assess the stability of the binding mode over nanoseconds to microseconds.

Reveal the flexibility of the inhibitor and the protein upon binding.

Identify key water molecules that may mediate interactions at the binding interface.

Calculate the free energy of binding, providing a theoretical counterpart to experimentally determined Ki values.

These computational approaches, often used in Quantitative Structure-Activity Relationship (QSAR) studies, help to build predictive models that link the chemical structure of inhibitors like this compound to their biological activity, thereby facilitating the rational design of new and improved compounds. researchgate.net

Future Directions and Emerging Research Avenues for Boropeptide Protease Inhibitors

Exploration of Novel Boronic Acid Scaffolds and Functionalizations

The diversification of the boronic acid scaffold beyond simple linear peptides is a key area of future research. The goal is to enhance properties such as cell permeability, metabolic stability, and target selectivity.

One promising approach is the incorporation of non-peptidic elements and cyclic structures. For instance, replacing parts of the peptide backbone with more rigid or chemically diverse linkers can pre-organize the inhibitor into a conformation that is more favorable for binding to the target protease. This can lead to a significant improvement in potency. An example of this is the development of cyclized 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives which have shown potent proteasome inhibitory activity. mdpi.com

Furthermore, the functionalization of the boronic acid group itself is an active area of investigation. The development of benzoxaboroles, where the boronic acid is part of a five-membered ring, has been shown to improve oxidative stability compared to simple phenylboronic acids, a critical factor for in vivo applications.

| Scaffold Modification Strategy | Rationale | Potential Advantage |

| Cyclization | Pre-organizes the inhibitor into a bioactive conformation. | Increased potency and selectivity. |

| Incorporation of Non-Peptidic Linkers | Enhances metabolic stability and allows for exploration of new chemical space. | Improved pharmacokinetic properties. |

| Benzoxaborole Formation | Increases the oxidative stability of the boronic acid moiety. | Enhanced in vivo efficacy. |

| Modification of the P1-side chain | Optimizes interactions with the S1 pocket of the target protease. | Improved affinity and selectivity. |

These novel scaffolds and functionalizations are expanding the chemical toolbox for designing the next generation of boropeptide inhibitors with superior therapeutic profiles.

Identification and Validation of New Protease Targets for Boropeptide Inhibition

The therapeutic potential of boropeptide inhibitors extends far beyond their initial applications in oncology. Researchers are actively identifying and validating new protease targets in a wide range of diseases.

In infectious diseases, proteases from pathogens represent attractive targets. For example, the Plasmodium falciparum proteasome is a validated target for antimalarial drug development, with peptidyl boronic acids showing potent activity. Similarly, viral proteases, such as the NS2B-NS3 protease of flaviviruses (e.g., Zika, West Nile, and dengue viruses), are being targeted with boronic acid-containing peptide inhibitors.

Beyond infectious agents, specific human proteases involved in various pathologies are also being explored. Prostate-Specific Antigen (PSA), a serine protease highly expressed in prostate cancer, has been successfully targeted with potent and selective peptidyl boronic acid inhibitors. nih.gov Another area of interest is the inhibition of fibroblast activation protein (FAP), a serine protease involved in tumor invasion and metastasis.

| Protease Target | Associated Disease/Condition | Rationale for Inhibition |

| Plasmodium falciparum Proteasome | Malaria | Essential for parasite survival and replication. |

| Flavivirus NS2B-NS3 Protease | Zika, Dengue, West Nile Virus | Crucial for viral polyprotein processing and replication. |

| Prostate-Specific Antigen (PSA) | Prostate Cancer | Overexpressed in prostate cancer; involved in tumor progression. |

| Fibroblast Activation Protein (FAP) | Cancer | Promotes tumor invasion and metastasis. |

| Dipeptidyl Peptidases (DPPs) | Type 2 Diabetes, Cancer | Involved in glucose metabolism and immune regulation. |

The validation of these new targets opens up exciting possibilities for the development of novel boropeptide therapeutics for a broader spectrum of diseases.

Development of Inhibitors with Enhanced Specificity and Potency Through Rational Design

Rational, structure-based design is a cornerstone of modern drug discovery, and it is being extensively applied to the development of boropeptide inhibitors with improved specificity and potency. By leveraging detailed structural information of the target protease, researchers can design inhibitors that make optimal interactions with the enzyme's active site.

A key strategy is to optimize the peptide sequence of the inhibitor to match the substrate preference of the target protease. For example, in the development of inhibitors for Prostate-Specific Antigen (PSA), a peptide sequence of Cbz-Ser-Ser-Lys-Leu was identified as optimal, leading to a potent inhibitor with a Ki of 65 nM. nih.gov The design process often involves modifying the amino acid residues at the P2, P3, and P4 positions to maximize interactions with the corresponding S2, S3, and S4 pockets of the protease.

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in this process. These techniques allow for the in silico evaluation of inhibitor binding and can guide the design of new compounds with improved properties. For instance, in silico docking has been used to understand how peptidic boronic acids bind to the active site of the Plasmodium falciparum SUB1 protease, guiding the optimization of these inhibitors. pnas.org

| Rational Design Strategy | Example Application | Outcome |

| Substrate-based design | Development of PSA inhibitors based on its natural substrate cleavage sites. | Highly potent and selective inhibitors. nih.gov |

| Structure-guided modification of P-site residues | Altering the P3 threonine to valine in a PfSUB1 inhibitor. mdpi.com | 10-fold enhancement in growth inhibitory potency. mdpi.com |

| Molecular docking and simulation | In silico modeling of boronic acid inhibitors in the PfSUB1 active site. pnas.org | Insights into binding modes to guide further optimization. pnas.org |

| Targeting backbone interactions | Design of HIV-1 protease inhibitors that interact with the enzyme's backbone. acs.org | Potent inhibitors with activity against drug-resistant variants. acs.org |

Through these rational design approaches, it is possible to fine-tune the properties of boropeptide inhibitors to achieve the desired level of potency and selectivity for a specific therapeutic application.

Investigation of Allosteric Mechanisms and Multi-target Inhibition Strategies

While most boropeptide inhibitors target the active site of proteases, there is growing interest in exploring allosteric inhibition and multi-target strategies to overcome challenges such as drug resistance and to achieve broader therapeutic effects.

Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that modulates the enzyme's activity. A fascinating example is the observation that the proteasome inhibitor bortezomib (B1684674) can allosterically activate the ClpP protease machinery. nih.gov While this particular finding highlights the complexity of boropeptide-protease interactions, it also opens the door to designing allosteric inhibitors that can either inhibit or modulate protease function in novel ways. The identification of allosteric sites can provide new avenues for inhibitor design that may offer improved selectivity and avoid competition with endogenous substrates.

Multi-target inhibition, where a single molecule is designed to inhibit multiple targets, is another emerging strategy. This approach can be particularly beneficial in complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov A multi-target boropeptide inhibitor could potentially inhibit several key proteases involved in tumor progression or target both a protease and another class of enzyme, such as a kinase. While the design of such molecules is challenging, advances in computational and synthetic chemistry are making this a more feasible approach. nih.gov

| Strategy | Mechanism of Action | Potential Advantages |

| Allosteric Inhibition | Binds to a site other than the active site, inducing a conformational change that alters enzyme activity. | Improved selectivity, potential for novel modes of action (activation or inhibition), less likely to face resistance from active site mutations. |

| Multi-target Inhibition | A single molecule is designed to inhibit two or more distinct molecular targets. | Broader therapeutic efficacy, potential to overcome drug resistance, synergistic effects. nih.gov |

The exploration of allosteric and multi-target inhibition represents a paradigm shift in the design of boropeptide protease inhibitors, moving beyond the traditional focus on active-site-directed agents and opening up new therapeutic possibilities.

Q & A

Q. What statistical approaches are suitable for dose-response studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate IC₅₀ values. Apply the Hill equation to assess cooperativity. For multi-experiment data, perform meta-analysis with random-effects models to account for inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.